
1-Ethoxy-3-iodobenzene
Overview
Description
1-Ethoxy-3-iodobenzene is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Ethoxy-3-iodobenzene, also known as 3-Iodophenetole, is an organic compound that primarily targets benzene rings in chemical reactions . The benzene ring is a crucial component of many organic compounds, and its stability and reactivity make it an important target in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Electrophilic Aromatic Substitution (EAS) . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with the benzene ring without disrupting its aromaticity .
Biochemical Pathways
The EAS mechanism is a key biochemical pathway in the action of this compound . This pathway allows the compound to participate in the synthesis of various benzene derivatives . The downstream effects of this pathway depend on the specific reactions and compounds involved.
Result of Action
The primary result of this compound’s action is the formation of substituted benzene rings . These rings can serve as building blocks for a wide range of organic compounds, including pharmaceuticals, dyes, polymers, and more .
Preparation Methods
Direct Alkylation of 3-Iodophenol with Ethyl Iodide
Method Overview:
The most straightforward and widely reported method for preparing 1-ethoxy-3-iodobenzene involves the alkylation of 3-iodophenol with ethyl iodide under basic conditions.
- A suspension of 3-iodophenol and potassium carbonate in ethanol is prepared.
- Ethyl iodide is added to this mixture.
- The reaction mixture is heated under reflux for 24 hours.
- After completion, the mixture is filtered and concentrated.
- The residue is extracted with diethyl ether and washed sequentially with aqueous sodium hydroxide, hydrochloric acid, sodium bicarbonate, and brine.
- The organic layer is dried and purified by column chromatography (eluent: 4:1 petrol:ethyl ether).
- The product, this compound, is obtained as a colorless oil.
- Typical isolated yields are around 72-77%.
Reagents | Conditions | Product | Yield (%) |
---|---|---|---|
3-Iodophenol, K2CO3, EtOH | Reflux, 24 h | This compound | 72-77 |
- Potassium carbonate acts as a base to deprotonate the phenol, facilitating nucleophilic substitution.
- Ethyl iodide serves as the ethylating agent.
- The reaction is robust and reproducible with good selectivity for the para-position relative to the iodine substituent.
Iodination Followed by Ethoxylation of Substituted Phenols
Method Overview:
Another approach involves initial iodination of substituted phenols followed by alkylation to introduce the ethoxy group.
- Starting from 3-tert-butylphenol, iodination is performed using iodine and potassium hydroxide in aqueous medium.
- The iodinated phenol intermediate is then reacted with ethyl iodide in ethanol with potassium carbonate under reflux to yield this compound derivatives.
- The iodination step involves stirring iodine and potassium hydroxide with the phenol in water, resulting in rapid color change and formation of iodophenol.
- The iodophenol is isolated and purified by extraction and chromatography.
- Alkylation with ethyl iodide and potassium carbonate in ethanol under reflux affords the ethoxy-substituted iodophenol.
- The iodination step yields the iodophenol intermediate in high purity.
- Subsequent alkylation yields the ethoxy-iodobenzene derivative as an oil or solid after purification.
- Yields for the alkylation step are generally high, with reported values around 80-90% for analogous compounds.
- This method allows for the introduction of additional substituents (e.g., tert-butyl) on the aromatic ring.
- It is suitable for synthesizing substituted this compound analogs.
Hydrolysis and Ester Intermediate Route
Method Overview:
A more complex synthetic route involves preparing ester intermediates followed by hydrolysis to yield the target compound.
- Acid ester derivatives are synthesized and then hydrolyzed (acidic, alkaline, or enzymatic) to the corresponding acid.
- The acid is then converted to the desired this compound via substitution reactions.
- This method is described in patent literature and is noted for higher purity and yield compared to earlier methods.
- Hydrolysis is performed by refluxing with aqueous lithium hydroxide or other bases.
- Reaction times range from several hours to overnight.
- The product is isolated by crystallization after pH adjustment and phase separation.
- Use of water as the diluent reduces environmental impact and cost.
- The process is reproducible and scalable.
- Provides high purity product suitable for pharmaceutical applications.
Palladium-Catalyzed Carbonylation and Subsequent Functionalization
Method Overview:
In some advanced synthetic sequences, this compound derivatives are intermediates in palladium-catalyzed carbonylation reactions to form esters or acids.
- This compound or its analogs are subjected to carbonylation under CO pressure in the presence of palladium catalysts and bases.
- Reaction conditions include heating at 65 °C under 40 psi CO pressure.
- The products are purified by extraction and chromatography.
- While this method is more focused on downstream functionalization, it demonstrates the synthetic utility of this compound and its derivatives.
- The initial preparation of the iodinated ethoxybenzene is critical for these transformations.
Summary Table of Preparation Methods
Method No. | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|---|
1 | 3-Iodophenol | Ethyl iodide, K2CO3, EtOH, reflux 24 h | This compound | 72-77 | Simple, direct alkylation |
2 | 3-tert-Butylphenol | I2, KOH (iodination); then ethyl iodide, K2CO3, EtOH reflux | Substituted this compound | ~80-90 | Allows substitution pattern control |
3 | Ester intermediates | Hydrolysis with LiOH, acid/base | This compound | High | High purity, environmentally friendly process |
4 | This compound | Pd catalyst, CO, base, DMF, MeOH | Carbonylated derivatives | N/A | For downstream functionalization, not direct synthesis |
Properties
IUPAC Name |
1-ethoxy-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGQMEPFSWIPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347224 | |
Record name | 3-Iodophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29052-00-4 | |
Record name | 3-Iodophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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